4,4'-Dibromooctafluorobiphenyl
Overview
Description
4,4’-Dibromooctafluorobiphenyl is an organic compound with the molecular formula C₁₂Br₂F₈. It is a derivative of biphenyl, where the hydrogen atoms at the 4 and 4’ positions are replaced by bromine atoms, and the hydrogen atoms at the 2, 2’, 3, 3’, 5, 5’, 6, and 6’ positions are replaced by fluorine atoms. This compound is known for its high stability and resistance to chemical reactions due to the presence of multiple halogen atoms.
Mechanism of Action
Pharmacokinetics
The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 4,4’-Dibromooctafluorobiphenyl’s action are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-Dibromooctafluorobiphenyl. For instance, the compound is insoluble in water, which could affect its distribution and availability in aquatic environments . Furthermore, the compound is likely combustible, suggesting that it could degrade under high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dibromooctafluorobiphenyl can be synthesized through the bromination of octafluorobiphenyl. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dibromooctafluorobiphenyl may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dibromooctafluorobiphenyl is relatively unreactive due to the presence of multiple halogen atoms. it can undergo certain types of reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in the presence of a suitable catalyst.
Lithiation Reactions: The compound can undergo lithiation with n-butyllithium to form 4,4’-dilithiooctafluorobiphenyl and 4-lithio-4’-bromooctafluorobiphenyl.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.
Catalysts: Catalysts such as palladium or nickel complexes are often used to facilitate substitution reactions.
Lithiation: n-Butyllithium is commonly used for lithiation reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of octafluorobiphenyl can be formed.
Lithiation Products: The primary products of lithiation are 4,4’-dilithiooctafluorobiphenyl and 4-lithio-4’-bromooctafluorobiphenyl.
Scientific Research Applications
4,4’-Dibromooctafluorobiphenyl has several applications in scientific research:
Material Science: The compound is studied for its potential use in the development of advanced materials due to its high stability and unique electronic properties.
Environmental Studies: It is used in the screening of brominated flame retardants and phenolic endocrine disruptors in environmental samples.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobiphenyl: Similar to 4,4’-Dibromooctafluorobiphenyl but lacks the fluorine atoms, making it more reactive.
4-Bromo-4’-fluorobiphenyl: Contains fewer halogen atoms, resulting in different reactivity and stability profiles.
Uniqueness
4,4’-Dibromooctafluorobiphenyl is unique due to the presence of both bromine and fluorine atoms, which confer high stability and resistance to chemical reactions. This makes it particularly useful in applications requiring inert and persistent compounds .
Properties
IUPAC Name |
1-bromo-4-(4-bromo-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Br2F8/c13-3-9(19)5(15)1(6(16)10(3)20)2-7(17)11(21)4(14)12(22)8(2)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLMNFVUNLCJJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)C2=C(C(=C(C(=C2F)F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Br2F8 | |
Record name | 4,4'-DIBROMOOCTAFLUOROBIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20125 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074873 | |
Record name | 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4,4'-dibromooctafluorobiphenyl is a colorless oily liquid. | |
Record name | 4,4'-DIBROMOOCTAFLUOROBIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20125 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
10386-84-2 | |
Record name | 4,4'-DIBROMOOCTAFLUOROBIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20125 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4,4′-Dibromooctafluorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10386-84-2 | |
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Record name | 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010386842 | |
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Record name | 10386-84-2 | |
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Record name | 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.758 | |
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Record name | 4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluorobiphenyl | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW5TAH388K | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4,4'-dibromooctafluorobiphenyl be used to create bimetallic palladium complexes? What are the potential applications of such complexes?
A1: Yes, this compound can react with palladium complexes to form bimetallic palladium complexes with a bridging octafluorobiphenyl ligand. [] For example, reacting trans-[PdEt2L2] (L = PMe3 or PEt3) with this compound produces trans,trans-[L2BrPd(C6F4C6F4)PdBrL2]. [] These bimetallic complexes are of interest for their potential applications in catalysis, particularly in cross-coupling reactions where the fluorinated biphenyl bridge can influence reactivity and selectivity. Further research exploring the catalytic activity of these complexes would be valuable.
Q2: How does this compound contribute to the synthesis of iminoacylpalladium complexes?
A2: The palladium complex derived from this compound, specifically trans,trans-[(Me3P)2BrPdC6H4C6H4PdBr(PMe3)2], can undergo insertion reactions with isocyanides. [] This reaction forms iminoacylpalladium complexes with the general formula trans,trans-[(Me3P)2BrPdC(NR′)C6H4C6H4C(NR′)PdBr(PMe3)2], where R' can be various groups like tert-butyl, cyclohexyl, or phenyl. [] This synthetic route highlights the versatility of this compound as a building block in organometallic chemistry.
Q3: Has this compound been used in analytical chemistry applications?
A3: While not directly utilized in the provided research, this compound's structural analog, 4,4′-dibromooctafluorobiphenyl, has been employed as an internal standard in gas chromatography with electron capture detection (GC-ECD). [] This technique is particularly useful for analyzing chlorinated acid herbicides in water samples. The use of an internal standard like 4,4′-dibromooctafluorobiphenyl improves the accuracy and reliability of the analytical method by correcting for variations during sample preparation and analysis.
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